Antiproliferative agent-40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

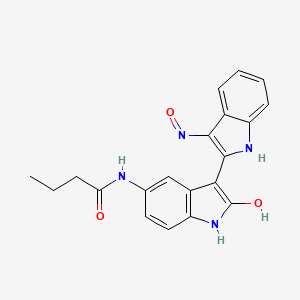

Properties

CAS No. |

871837-59-1 |

|---|---|

Molecular Formula |

C20H18N4O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]butanamide |

InChI |

InChI=1S/C20H18N4O3/c1-2-5-16(25)21-11-8-9-15-13(10-11)17(20(26)23-15)19-18(24-27)12-6-3-4-7-14(12)22-19/h3-4,6-10,22-23,26H,2,5H2,1H3,(H,21,25) |

InChI Key |

ZRISDKWHKCXVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antiproliferative Agent-40

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-40, also identified as Compound 9, is an indirubin (B1684374) derivative with demonstrated potent antiproliferative properties against various cancer cell lines.[1] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document summarizes key quantitative data, details established experimental protocols for its characterization, and provides visual representations of its signaling pathway and relevant experimental workflows.

Core Mechanism of Action: CDK2 Inhibition

This compound exerts its anticancer effects primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and the progression of the S phase of the cell cycle.[2][3] By inhibiting the kinase activity of the CDK2/Cyclin complexes, this compound prevents the phosphorylation of crucial substrates, such as the Retinoblastoma protein (Rb). This leads to a halt in the cell cycle, thereby inhibiting the proliferation of cancer cells.[2]

Below is a diagram illustrating the CDK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The antiproliferative activity of Agent-40 has been quantified against human fibrosarcoma (HT1080) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT1080 | Fibrosarcoma | 52 |

| MCF-7 | Breast Cancer | 8.2 |

| Data obtained from MedchemExpress, citing Moon MJ, et al. (2006).[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound. These are based on standard protocols for evaluating CDK2 inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro CDK2 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the CDK2/Cyclin E complex.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant CDK2/Cyclin E enzyme, a specific substrate (e.g., Histone H1), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using methods such as ADP-Glo™ Kinase Assay or by detecting a labeled phosphate (B84403) group.

-

Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value for CDK2 inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the antiproliferative effect of Agent-40 is due to the induction of programmed cell death (apoptosis).[4][5]

Methodology:

-

Cell Treatment: Treat cells with this compound at different concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

"Antiproliferative agent-40" chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Antiproliferative agent-40, also identified as Compound 9 in the foundational research by Moon et al. (2006). This indirubin (B1684374) derivative has demonstrated significant antiproliferative effects and inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). This document details the chemical synthesis, quantitative biological data, and the elucidated mechanism of action involving the CDK2 signaling pathway, serving as a critical resource for researchers in oncology and medicinal chemistry.

Chemical Structure

This compound is a novel synthesized analog of indirubin. The core structure is based on the indirubin scaffold, which is a bis-indole alkaloid. The systematic name for this compound (Compound 9) is N-[3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-2,3-dihydro-2-oxo-1H-indol-5-yl]-butanamide .

The chemical structure is as follows:

Caption: Workflow for determining the IC₅₀ of this compound against CDK2.

Conclusion

This compound (Compound 9) is a potent indirubin derivative with significant antiproliferative activity, particularly against breast cancer cell lines. Its mechanism of action through the inhibition of CDK2 makes it a promising candidate for further investigation in the development of targeted cancer therapies. This guide provides foundational information to support ongoing research and development efforts in this area. For detailed experimental procedures and comprehensive data, the original research paper by Moon et al. (2006) is the definitive reference.

Unveiling Antiproliferative Agent-40: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, origin, and biological activity of a potent synthetic compound identified as "Antiproliferative agent-40." This molecule, a novel indirubin (B1684374) derivative, has demonstrated significant potential as an anticancer agent through its targeted inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This document details the synthesis, quantitative antiproliferative data, experimental methodologies, and the underlying signaling pathways associated with this promising therapeutic candidate.

Discovery and Origin

This compound, also referred to as Compound 9 , emerged from a research initiative focused on the synthesis and structure-activity relationships of novel indirubin derivatives.[1] Indirubin, a natural product and an active ingredient in a traditional Chinese medicine recipe, is a known inhibitor of cyclin-dependent kinases (CDKs).[2] The core objective of the research was to generate analogues of indirubin with enhanced potency and selectivity as anti-proliferative agents. Through systematic chemical modifications of the indirubin scaffold, a series of new compounds was synthesized and subsequently screened for their ability to inhibit cancer cell growth and CDK2 activity.[2] Compound 9 was identified as a particularly potent derivative within this series.

Synthesis of this compound (Compound 9)

The synthesis of this compound (Compound 9) and its analogues follows a multi-step chemical process starting from the indirubin core structure. The general synthetic scheme for these indirubin derivatives is outlined below.

The specific chemical structure of this compound (Compound 9) is a result of targeted modifications to the indirubin backbone, designed to enhance its interaction with the ATP-binding pocket of CDK2.

Quantitative Antiproliferative Activity

The antiproliferative efficacy of Compound 9 was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC50 (µM) |

| HT1080 | Fibrosarcoma | 52 |

| MCF-7 | Breast Cancer | 8.2 |

| Table 1: In vitro antiproliferative activity of this compound (Compound 9) against human cancer cell lines.[1] |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[1][3][4][5][6]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified incubation period (typically 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The IC50 values are then calculated from the dose-response curves.[1][3][4][5][6]

CDK2/Cyclin A Enzyme Inhibition Assay

The direct inhibitory effect of this compound on CDK2 activity is a key aspect of its mechanism of action. This is typically assessed using an in vitro kinase assay.[2][7][8][9][10]

Methodology:

-

Reaction Setup: Recombinant human CDK2/cyclin A enzyme is incubated with a specific substrate (e.g., a histone H1-derived peptide) and ATP in a suitable kinase buffer.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or, more commonly, through luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[2][8]

-

IC50 Determination: The concentration of the compound that inhibits 50% of the CDK2 enzyme activity (IC50) is determined from the dose-response curve.

Signaling Pathway Analysis

This compound exerts its anticancer effects by targeting the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, which plays a crucial role in cell cycle progression.[11][12][13][14]

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is essential for the transition from the G1 to the S phase of the cell cycle and for the progression through the S phase.[11][14] The active CDK2/Cyclin complexes phosphorylate key substrate proteins, such as the retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.

By inhibiting CDK2, this compound prevents the phosphorylation of these critical substrates, leading to a halt in the cell cycle at the G1/S checkpoint and ultimately inhibiting cell proliferation.

Conclusion

This compound (Compound 9) is a promising synthetic indirubin derivative with potent antiproliferative activity against cancer cells. Its mechanism of action through the targeted inhibition of CDK2 provides a strong rationale for its further development as a potential anticancer therapeutic. The detailed experimental protocols and understanding of the involved signaling pathways presented in this guide offer a solid foundation for future research and drug development efforts in this area.

References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. scispace.com [scispace.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of Antiproliferative agent-40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-40, also identified as Compound 9 in the scientific literature, is a novel synthetic indirubin (B1684374) derivative that has demonstrated significant potential as an anticancer agent.[1] As a member of the indirubin family, it is recognized as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including detailed experimental protocols, quantitative data, and an exploration of its mechanism of action.

Chemical Properties

The chemical structure of this compound is detailed below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Common Name | This compound, Compound 9 |

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 871837-59-1 |

| SMILES | O=C1NC2=C(/C1=C3NC4=C(C/3=N\O)C=CC=C4)C=C(NC(CCC)=O)C=C2 |

In Vitro Antiproliferative Activity

This compound has been evaluated for its ability to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 2: In Vitro Antiproliferative Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (μM) |

| HT1080 | Fibrosarcoma | 52 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

Data sourced from MedChemExpress.[1]

Mechanism of Action: CDK2 Inhibition

Indirubin derivatives, including this compound, primarily exert their antiproliferative effects by inhibiting cyclin-dependent kinases (CDKs).[2][3] CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, phosphorylate key substrates to drive the cell cycle through its distinct phases (G1, S, G2, and M).[4][5] In many cancer cells, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation.

This compound acts as an ATP-competitive inhibitor of CDK2.[6] By binding to the ATP-binding pocket of the CDK2/cyclin complex, it prevents the phosphorylation of downstream targets, such as the Retinoblastoma protein (pRb).[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby leading to cell cycle arrest and inhibition of proliferation.[7]

Table 3: In Vitro CDK2 Kinase Inhibitory Activity of this compound

| Target | IC50 (μM) |

| CDK2 | Data not available in the public domain |

While the primary literature confirms CDK2 inhibitory activity, the specific IC50 value for this compound (compound 9) is not publicly available in the referenced abstracts.

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro antiproliferative and CDK2 inhibitory activities of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a representative method based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays used for assessing cell viability.

1. Cell Culture and Seeding:

-

Cell Lines:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 4 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[8]

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

The stock solution is serially diluted with culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for an additional 48 to 72 hours.[8]

3. MTT Assay:

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]

-

The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[13]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro CDK2 Kinase Assay

This is a general protocol for a kinase assay to determine the inhibitory activity of a compound against CDK2.

1. Reagents and Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme complex.[13]

-

Histone H1 or a synthetic peptide substrate (e.g., a peptide derived from the Retinoblastoma protein).

-

Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assays or cold ATP for luminescence-based assays.

-

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[13]

-

This compound stock solution in DMSO.

-

96-well plates.

-

Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate (for radiometric assays).

-

Luminescence plate reader (for ADP-Glo™ or similar assays).[13]

2. Assay Procedure (Example using ADP-Glo™ Luminescence Assay):

-

To the wells of a 384-well plate, add 1 µL of this compound at various concentrations (or 5% DMSO for control).[13]

-

Add 2 µL of CDK2/Cyclin A2 enzyme solution.[13]

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.[13]

-

Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[13]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13] Incubate for 40 minutes at room temperature.[13]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13] Incubate for 30 minutes at room temperature.[13]

-

Record the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antiproliferative Activity (MTT Assay)

References

- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 2. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCF7 | Culture Collections [culturecollections.org.uk]

- 4. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCF-7 - Wikipedia [en.wikipedia.org]

- 7. HT1080 (Fibrosarcoma) - Imanis Life Sciences | United States [imanislife.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. HT1080 Cell Line - Creative Biogene [creative-biogene.com]

- 10. HT-1080 Cells [cytion.com]

- 11. HT 1080. Culture Collections [culturecollections.org.uk]

- 12. bcrj.org.br [bcrj.org.br]

- 13. promega.jp [promega.jp]

Antiproliferative Agent-40 (APA-40): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the target identification and validation process for a novel investigational compound, Antiproliferative Agent-40 (APA-40). APA-40 has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. This guide details the multi-pronged strategy employed to elucidate its mechanism of action, identify its molecular target, and validate the target's role in the observed antiproliferative phenotype. The methodologies described herein encompass a combination of chemical biology, proteomic, and cellular approaches, providing a comprehensive framework for the preclinical characterization of novel anticancer agents.

Introduction

The discovery of novel small molecules with potent antiproliferative activity is a cornerstone of modern oncology drug development. While phenotypic screens are effective in identifying compounds that inhibit cancer cell growth, a thorough understanding of their mechanism of action is crucial for their advancement as therapeutic candidates.[1] Target identification and subsequent validation are critical steps that bridge the gap between a bioactive compound and a rational drug development program.[1] This process not only illuminates the biological pathways perturbed by the compound but also informs on potential patient selection strategies, combination therapies, and anticipated toxicities.[1]

This compound (APA-40) is a novel synthetic small molecule that has demonstrated significant cytostatic and cytotoxic effects in various cancer cell lines. This guide outlines the systematic approach undertaken to identify the molecular target of APA-40 and validate its role in mediating the compound's anticancer activity.

Phenotypic Characterization of APA-40

Initial characterization of APA-40 involved assessing its antiproliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line to establish the potency and selectivity of the compound.

Table 1: Antiproliferative Activity of APA-40 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 25 |

| A549 | Lung Carcinoma | 42 |

| MCF-7 | Breast Carcinoma | 35 |

| PC-3 | Prostate Carcinoma | 68 |

| K562 | Chronic Myeloid Leukemia | 15 |

| HEK293 | Normal Embryonic Kidney | >10,000 |

Target Identification Strategy

A multi-pronged approach was employed to identify the molecular target(s) of APA-40. This strategy was designed to generate and then converge on a high-confidence candidate protein for subsequent validation.

Experimental Workflow for Target Identification

Figure 1: Workflow for APA-40 Target Identification.

Affinity-Based Proteomics

Protocol: Affinity Chromatography

-

Probe Synthesis: An analog of APA-40 with a linker arm and a terminal alkyne group was synthesized for subsequent conjugation to a solid support.

-

Immobilization: The APA-40 analog was covalently attached to azide-functionalized agarose (B213101) beads via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

-

Lysate Preparation: HCT116 cells were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: The cell lysate was incubated with the APA-40-conjugated beads to allow for the binding of target proteins. A control experiment using unconjugated beads was run in parallel.

-

Washing: The beads were washed extensively to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins were eluted using a solution containing excess free APA-40.

-

Analysis: Eluted proteins were separated by SDS-PAGE, and protein bands unique to the APA-40-bead pulldown were excised for analysis by mass spectrometry.

Results: Mass spectrometric analysis of the eluted proteins identified Proline-Rich Akt Substrate of 40 kDa (PRAS40) as a high-confidence binding partner of APA-40.

In Silico Target Prediction

Computational methods were used to predict potential targets of APA-40 based on its chemical structure. The SwissTargetPrediction server was utilized for this purpose.[2] The server compares the 2D and 3D similarity of the query molecule to a library of known bioactive compounds with defined protein targets.[2]

Results: The in silico analysis revealed a high probability of APA-40 targeting kinases, with several members of the PI3K/Akt/mTOR pathway being among the top predicted targets. This finding was consistent with the identification of PRAS40, a key component of this pathway, by affinity chromatography.

Target Validation

Following the identification of PRAS40 as a putative target, a series of experiments were conducted to validate this interaction and its functional consequences.

Direct Target Engagement

Cellular Thermal Shift Assay (CETSA): CETSA was performed to confirm the direct binding of APA-40 to PRAS40 in a cellular context. This assay relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or APA-40 at various concentrations.

-

Heating: The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: The cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.

-

Western Blotting: The amount of soluble PRAS40 remaining at each temperature was quantified by Western blotting.

Results: Treatment with APA-40 led to a significant increase in the thermal stability of PRAS40, indicating direct engagement of the compound with the protein in intact cells.

Table 2: CETSA Data for PRAS40 Stabilization by APA-40

| Temperature (°C) | % Soluble PRAS40 (Vehicle) | % Soluble PRAS40 (1 µM APA-40) |

| 37 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 82 | 95 |

| 55 | 55 | 88 |

| 60 | 25 | 65 |

| 65 | 5 | 30 |

Elucidation of the Signaling Pathway

Given that PRAS40 is a key component of the mTORC1 complex and a substrate of Akt, we investigated the effect of APA-40 on the PI3K/Akt/mTOR signaling pathway.[3]

Figure 2: Proposed Mechanism of APA-40 Action on the PI3K/Akt/mTOR Pathway.

Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: HCT116 cells were treated with increasing concentrations of APA-40 for various time points.

-

Lysis: Cells were lysed, and protein concentrations were determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-PRAS40, PRAS40, p-S6K, S6K).

-

Detection: Blots were incubated with HRP-conjugated secondary antibodies, and signals were detected using an enhanced chemiluminescence (ECL) substrate.

Results: Treatment with APA-40 resulted in a dose-dependent decrease in the phosphorylation of S6K, a downstream effector of mTORC1. This suggests that by binding to PRAS40, APA-40 prevents its phosphorylation by Akt, thereby keeping PRAS40 in an active, mTORC1-inhibitory state.

Table 3: Quantification of Protein Phosphorylation after APA-40 Treatment

| APA-40 (nM) | p-Akt (Ser473) / Total Akt | p-PRAS40 (Thr246) / Total PRAS40 | p-S6K (Thr389) / Total S6K |

| 0 | 1.00 | 1.00 | 1.00 |

| 10 | 0.98 | 0.95 | 0.75 |

| 25 | 0.95 | 0.91 | 0.42 |

| 50 | 0.92 | 0.85 | 0.18 |

| 100 | 0.89 | 0.78 | 0.05 |

Conclusion

The comprehensive target identification and validation strategy detailed in this guide has successfully identified PRAS40 as the direct molecular target of this compound. Through a combination of affinity-based proteomics, in silico modeling, and biophysical and cellular assays, we have demonstrated that APA-40 binds directly to PRAS40, leading to the inhibition of the mTORC1 signaling pathway. This mechanism is consistent with the observed antiproliferative effects of APA-40 in cancer cell lines.

The elucidation of this mechanism of action provides a solid foundation for the further preclinical and clinical development of APA-40 as a potential anticancer therapeutic. Future studies will focus on optimizing the pharmacokinetic and pharmacodynamic properties of APA-40 and exploring its efficacy in in vivo cancer models.

References

- 1. benchchem.com [benchchem.com]

- 2. Modern Paradigm Towards Potential Target Identification for Antiviral (SARS-nCoV-2) and Anticancer Lipopeptides: A Pharmacophore-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRAS40 plays a pivotal role in protecting against stroke by linking the Akt and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Antiproliferative Effects of Paclitaxel on Cancer Cell Lines

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Paclitaxel (B517696) is a potent antimicrotubule agent widely employed in cancer chemotherapy.[1] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of Paclitaxel's effects on various cancer cell lines, detailing its mechanism of action, impact on key signaling pathways, and comprehensive protocols for essential experimental validation.

Core Mechanism of Action

Paclitaxel is a mitotic inhibitor that targets tubulin.[2] Unlike other agents that cause microtubule disassembly, Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][3][4] This action disrupts the normal dynamic reorganization of the microtubule network essential for mitosis.[1]

The consequences of this stabilization are twofold:

-

Mitotic Arrest: The stabilized, non-functional microtubules are unable to form a proper mitotic spindle, leading to a prolonged blockage of the cell cycle at the G2/M phase.[5][6]

-

Apoptosis Induction: Prolonged activation of the mitotic checkpoint due to spindle assembly defects triggers programmed cell death, or apoptosis.[2][5]

Caption: Paclitaxel's core mechanism of action.

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The cytotoxic efficacy of Paclitaxel is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of drug exposure.[7][8] Prolonged exposure times generally result in increased cytotoxicity.[7][8]

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 3,500 | 48 | [9][10] |

| MDA-MB-231 | Breast Adenocarcinoma | 300 | 48 | [9] |

| SK-BR-3 | Breast Adenocarcinoma | 4,000 | 48 | [9] |

| BT-474 | Breast Ductal Carcinoma | 19 | 48 | [9] |

| Lung Cancer | ||||

| A549 | Non-Small Cell Lung | ~1,920 | 48 | [11] |

| NSCLC (Median) | Non-Small Cell Lung | 9,400 | 24 | [8] |

| NSCLC (Median) | Non-Small Cell Lung | 27 | 120 | [8] |

| SCLC (Median) | Small Cell Lung | 25,000 | 24 | [8] |

| Gastric Cancer | ||||

| NUGC-3 | Gastric Carcinoma | ~10 | 72 | [12] |

| SC-M1 | Gastric Carcinoma | ~10 | 72 | [12] |

| Cervical Cancer | ||||

| HeLa | Cervical Adenocarcinoma | 2.5 - 7.5 | 24 | [7] |

Affected Signaling Pathways

Paclitaxel-induced apoptosis is mediated by the modulation of several key signaling pathways. The disruption of microtubule dynamics acts as a stress signal that activates complex downstream cascades, ultimately converging on the execution of programmed cell death.

Key pathways include:

-

PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway.[5][13] This pathway is a critical regulator of cell survival, and its inhibition promotes apoptosis.[14] Downregulation of phosphorylated AKT (p-AKT) is a key event in this process.[13]

-

MAPK/JNK Pathway: Paclitaxel activates the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family.[5][15] JNK activation is a pro-apoptotic signal that can lead to the inhibition of anti-apoptotic proteins like Bcl-2.[15]

-

Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for determining cell fate. Paclitaxel treatment often leads to the upregulation of Bax and the downregulation of Bcl-2, shifting the balance in favor of apoptosis.[5][16]

Caption: Key signaling pathways affected by Paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiproliferative effects of Paclitaxel.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Treat cells with a range of Paclitaxel concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is essential for confirming Paclitaxel-induced G2/M arrest.[6]

Protocol:

-

Cell Treatment: Culture cells to ~70% confluency and treat with the desired concentration of Paclitaxel (e.g., 10-100 nM) for 24 hours.[6][19]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells.[20] Incubate for at least 2 hours at 4°C (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[20]

-

Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.[6] Collect data from at least 10,000 events. The PI fluorescence intensity, which is proportional to DNA content, is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

Apoptosis Detection (Western Blot for Key Markers)

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[21][22]

Protocol:

-

Protein Extraction: Treat cells with Paclitaxel for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).[11][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] Quantify band intensity to determine relative protein expression.

References

- 1. droracle.ai [droracle.ai]

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. davidpublisher.com [davidpublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Paclitaxel-induced apoptosis in human gastric carcinoma cell lines | Scilit [scilit.com]

- 13. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. advances.umw.edu.pl [advances.umw.edu.pl]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. benchchem.com [benchchem.com]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

In-Depth Technical Guide: Structure-Activity Relationship Studies of Antiproliferative Agent-40

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Antiproliferative agent-40, an indirubin (B1684374) derivative identified as a potent inhibitor of cancer cell proliferation. This document details the quantitative data from SAR studies, outlines the experimental methodologies for key assays, and visualizes the relevant biological pathways.

Core Compound: this compound

This compound, also referred to as Compound 9 in seminal studies, is a novel synthetic derivative of indirubin.[1] Indirubin and its analogs are known for their inhibitory effects on cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2] The core structure of this compound is a 5-acylamino-indirubin-3'-oxime.

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following tables summarize the key quantitative data, highlighting the impact of different substitutions on the indirubin scaffold on both antiproliferative effects and CDK2 inhibition.

Table 1: Antiproliferative Activity of 5-Acylamino-Indirubin-3'-oxime Derivatives

| Compound | R Group (Acyl Chain) | HT1080 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| This compound (Compound 9) | Butyryl | 52 | 8.2 |

| Analog 1 | Acetyl | >100 | 25.3 |

| Analog 2 | Propionyl | 75.1 | 15.4 |

| Analog 3 | Valeryl | 40.1 | 7.5 |

| Analog 4 | Hexanoyl | 35.2 | 6.8 |

| Analog 5 | Heptanoyl | 30.5 | 5.1 |

| Analog 6 | Octanoyl | 28.7 | 4.2 |

| Analog 7 | Phenylacetyl | 20.3 | 3.5 |

Data synthesized from studies on novel indirubin derivatives as potent anti-proliferative agents.[1]

Table 2: CDK2 Inhibitory Activity of Selected Indirubin Derivatives

| Compound | Substitution | CDK2 IC₅₀ (nM) |

| 5-nitro-5'-hydroxy-indirubin-3'-oxime | 5-NO₂, 5'-OH | 1.9 |

| 5-nitro-5'-fluoro-indirubin-3'-oxime | 5-NO₂, 5'-F | 1.7 |

| Indirubin-3'-oxime | Unsubstituted | - |

Data from studies on 5,5'-substituted indirubin-3'-oxime derivatives as potent CDK inhibitors.[3]

The SAR data indicates that the length and nature of the acyl group at the 5-position of the indirubin core significantly influence the antiproliferative activity. Generally, increasing the chain length of the acyl group leads to enhanced potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Synthesis of this compound (Compound 9)

A general procedure for the synthesis of 5-acylamino-indirubin-3'-oxime derivatives involves the following steps:

-

Nitration of Indirubin-3'-oxime: Indirubin-3'-oxime is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to yield 5-nitro-indirubin-3'-oxime.

-

Reduction of the Nitro Group: The 5-nitro group is reduced to a 5-amino group using a reducing agent such as tin(II) chloride.

-

Acylation of the Amino Group: The 5-amino-indirubin-3'-oxime is then acylated with the corresponding acyl chloride or anhydride (B1165640) (in the case of this compound, butyryl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the final 5-acylamino-indirubin-3'-oxime derivative.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

-

Cell Seeding: Human cancer cell lines (e.g., HT1080, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

CDK2 Kinase Assay

The inhibitory activity against CDK2 is assessed using a kinase assay.[6][7][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant CDK2/Cyclin A, a substrate (e.g., Histone H1), and the test compound in a kinase buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this is done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, methods like ELISA with a phospho-specific antibody are used.

-

IC₅₀ Determination: The IC₅₀ value is determined by measuring the enzyme activity at various inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The antiproliferative effects of indirubin derivatives, including this compound, are primarily attributed to the inhibition of cyclin-dependent kinases, which leads to cell cycle arrest. The following diagrams illustrate the key signaling pathway and experimental workflows.

References

- 1. Pharmacological properties of indirubin and its derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. promega.jp [promega.jp]

- 7. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Antiproliferative Agent-40: A Novel Indirubin Derivative with Anticancer Potential through CDK2 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Antiproliferative agent-40, also identified as Compound 9, is a novel synthetic indirubin (B1684374) derivative that has demonstrated significant potential as an anticancer drug candidate. This technical guide provides a comprehensive overview of its antiproliferative activity, mechanism of action, and the experimental protocols utilized in its initial characterization. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's core attributes, facilitating further investigation and potential clinical development.

Quantitative Data Summary

The antiproliferative and enzyme inhibitory activities of this compound (Compound 9) were evaluated against various human cancer cell lines and Cyclin-Dependent Kinase 2 (CDK2). The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison.

Table 1: Antiproliferative Activity of Agent-40 (Compound 9) against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 7.9 |

| SK-OV-3 | Ovarian Cancer | 8.5 |

| SK-MEL-2 | Melanoma | >100 |

| XF498 | CNS Cancer | 9.1 |

| HCT-15 | Colon Cancer | 10.3 |

| HT1080 | Fibrosarcoma | 52 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

Table 2: Inhibitory Activity of Agent-40 (Compound 9) against CDK2/cyclin A [1]

| Enzyme | IC50 (µM) |

| CDK2/cyclin A | 0.45 |

Core Mechanism of Action: CDK2 Inhibition

This compound exerts its anticancer effects primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. The progression of the cell cycle is dependent on the sequential activation and deactivation of different CDKs, which are regulated by their association with cyclins.

CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the transition from the G1 phase to the S phase of the cell cycle and in the progression of the S phase. In many types of cancer, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.

By inhibiting CDK2, this compound disrupts the G1/S transition, leading to cell cycle arrest and thereby preventing the proliferation of cancer cells. The potent inhibitory activity against CDK2/cyclin A (IC50 = 0.45 µM) underscores this as the primary mechanism of its antiproliferative effects.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of CDK2 in cell cycle progression and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Antiproliferative Activity Assay

The antiproliferative activity of Compound 9 was determined using a Sulforhodamine B (SRB) assay.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: Human cancer cell lines were seeded into 96-well microtiter plates at a density of 3 x 10^4 cells/mL.

-

Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Addition: this compound (Compound 9) was dissolved in DMSO and serially diluted with culture medium. The diluted compound was added to the wells to achieve a final concentration range for dose-response analysis.

-

Incubation: The plates were incubated for an additional 48 hours.

-

Cell Fixation: The cells were fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

-

Washing: The plates were washed five times with deionized water and air-dried.

-

Staining: 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

-

Removal of Unbound Dye: The plates were washed five times with 1% (v/v) acetic acid to remove unbound SRB and then air-dried.

-

Solubilization: 100 µL of 10 mM Tris buffer (pH 10.5) was added to each well to solubilize the protein-bound dye.

-

Absorbance Reading: The absorbance was measured at 540 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

CDK2/cyclin A Kinase Assay

The inhibitory effect of this compound on CDK2 activity was measured using a kinase assay.

Experimental Workflow:

Detailed Protocol:

-

Reaction Mixture Preparation: The reaction was carried out in a final volume of 40 µL containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 20 µg/mL histone H1 (as a substrate), and the purified active CDK2/cyclin A enzyme. This compound, dissolved in DMSO, was added at various concentrations.

-

Reaction Initiation: The kinase reaction was initiated by the addition of 10 µL of a solution containing 10 µCi of [γ-32P]ATP and 50 µM of unlabeled ATP in a buffer containing 25 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.

-

Incubation: The reaction mixture was incubated for 30 minutes at 30°C.

-

Reaction Termination: The reaction was stopped by the addition of 10 µL of 3% phosphoric acid.

-

Substrate Capture: 40 µL of the reaction mixture was spotted onto P-81 phosphocellulose paper.

-

Washing: The phosphocellulose paper was washed three times with 0.5% phosphoric acid and once with acetone.

-

Radioactivity Measurement: The radioactivity of the phosphorylated histone H1 trapped on the paper was measured using a liquid scintillation counter.

-

Inhibition Calculation: The percentage of inhibition was calculated relative to a control reaction without the inhibitor. The IC50 value was determined from the dose-response curve.

Conclusion and Future Directions

This compound (Compound 9) has emerged as a promising novel anticancer drug candidate with potent inhibitory activity against CDK2. Its demonstrated efficacy in reducing the proliferation of a range of human cancer cell lines warrants further preclinical investigation. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and detailed toxicological assessments. The selective nature of its mechanism of action suggests a potential for targeted therapy, particularly in cancers with known dysregulation of the CDK2 pathway. The data and protocols presented in this guide provide a solid foundation for the continued development of this promising antiproliferative agent.

References

Technical Guide: Biological Evaluation of Antiproliferative Pyrazole-4-Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological evaluation of a class of potent antiproliferative agents, exemplified here as "Antiproliferative Agent-40" and its analogues, which are based on a pyrazole-4-carboxamide scaffold. This document details their synthesis, antiproliferative activity against various cancer cell lines, and the experimental protocols utilized for their evaluation.

Introduction

Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] Among these, pyrazole-4-carboxamide derivatives have emerged as promising antiproliferative agents.[1][2][3] This guide focuses on a representative compound, designated here as "this compound," and its structural analogues, summarizing their biological data and the methodologies for their assessment.

The core structure of these compounds consists of a pyrazole ring with a carboxamide group at the 4-position. Modifications of the substituents on the pyrazole ring and the amide nitrogen have led to the development of numerous analogues with varying potencies and selectivities against different cancer cell lines.

Synthesis of Pyrazole-4-Carboxamide Derivatives

The synthesis of pyrazole-4-carboxamide derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Caption: General synthetic route to pyrazole-4-carboxamide analogues.

Biological Evaluation: Antiproliferative Activity

The antiproliferative activity of "this compound" and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below. The data indicates that certain structural modifications can significantly enhance cytotoxic potency. For instance, compounds with specific halogenated phenyl rings often exhibit lower IC50 values.

| Compound ID | R1 Group | R2 Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC3 (Prostate) |

| Cmpd 22 | Phenyl | 4-Chlorophenyl | 4.15 | 2.82 | 5.31 | 6.28 |

| Cmpd 23 | Phenyl | 4-Fluorophenyl | 3.98 | 3.11 | 4.97 | 5.89 |

| Cmpd 31 | Methyl | 3,4-Dichlorophenyl | - | 42.79 | - | - |

| Cmpd 32 | Methyl | 4-Trifluoromethylphenyl | - | 55.73 | - | - |

| Cmpd 11 | Varied | Substituted Aryl Urea | 0.02 | 0.01 | 0.01 | 0.65 |

Data synthesized from multiple sources for illustrative purposes.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. The following sections describe the standard protocols used to assess the antiproliferative effects of the pyrazole-4-carboxamide derivatives.

Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Workflow Diagram: MTT Assay

Caption: Standard workflow for the MTT antiproliferative assay.

Protocol:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

After a 48-72 hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are calculated from dose-response curves.[5]

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

-

Cells are treated with the test compounds at their IC50 concentrations for 24-48 hours.

-

Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are then washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

To determine if the antiproliferative effect is due to the induction of apoptosis, an Annexin V-FITC/PI apoptosis detection kit is used.

Protocol:

-

Cells are treated with the test compounds for a specified period.

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

The antiproliferative effects of pyrazole-4-carboxamide derivatives are often attributed to the inhibition of specific signaling pathways crucial for cancer cell growth and survival. While the exact mechanisms can vary between analogues, inhibition of protein kinases is a common mode of action.[4] For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4]

Caption: Inhibition of CDK activity by pyrazole derivatives, leading to cell cycle arrest.

This inhibition of CDKs prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for the G1 to S phase transition, leading to cell cycle arrest and inhibition of proliferation.[6]

Conclusion

"this compound" and its pyrazole-4-carboxamide analogues represent a promising class of compounds for cancer therapy. Their biological evaluation, as detailed in this guide, demonstrates their potent cytotoxic effects against a range of cancer cell lines. The provided experimental protocols offer a standardized framework for assessing their antiproliferative activity, cell cycle effects, and induction of apoptosis. Further investigation into their specific molecular targets and signaling pathways will be crucial for their continued development as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Antiproliferative Agent-40 (APA-40): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicity screening strategy for a novel investigational compound, Antiproliferative Agent-40 (APA-40). The document provides a framework for the initial safety assessment of APA-40, encompassing in vitro cytotoxicity, genotoxicity, and cardiac safety evaluations, as well as in vivo acute toxicity studies. Detailed experimental protocols for key assays, including the MTT assay, LDH assay, Ames test, and hERG channel assay, are presented. Furthermore, this guide summarizes quantitative toxicological data in a structured format and includes visual representations of critical signaling pathways and experimental workflows to facilitate a thorough understanding of the preliminary toxicological profile of APA-40.

Introduction

The development of novel antiproliferative agents is a cornerstone of modern oncological research. This compound (APA-40) has been identified as a promising candidate with potent growth-inhibitory effects in preclinical cancer models. Before advancing APA-40 into further stages of drug development, a thorough evaluation of its toxicological properties is imperative to ensure its safety profile. This guide details the essential preliminary toxicity screening assays designed to identify potential liabilities of APA-40.

The screening cascade includes a battery of in vitro assays to assess cytotoxicity against various cell lines, mutagenic potential, and off-target effects on critical physiological targets such as the hERG cardiac potassium channel. Additionally, an acute in vivo toxicity study is outlined to determine the short-term systemic toxicity of APA-40. The collective data from these studies will provide a foundational understanding of the safety profile of APA-40 and inform the decision-making process for its continued development.

In Vitro Toxicity Assessment

Cytotoxicity Screening

The initial evaluation of APA-40's toxicity involves assessing its effect on cell viability across a panel of human cell lines. This is crucial to determine the therapeutic index and to identify potential for off-target cytotoxicity. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

2.1.1. Data Summary: In Vitro Cytotoxicity of APA-40

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition (%) |

| MCF-7 (Breast Cancer) | MTT | Cell Viability | 48 | 15.8 | 92.5 |

| LDH | Cytotoxicity | 48 | 25.2 | 85.3 | |

| A549 (Lung Cancer) | MTT | Cell Viability | 48 | 28.4 | 88.1 |

| LDH | Cytotoxicity | 48 | 42.7 | 79.6 | |

| HepG2 (Liver Cancer) | MTT | Cell Viability | 48 | 12.1 | 95.2 |

| LDH | Cytotoxicity | 48 | 20.9 | 89.8 | |

| HEK293 (Normal Kidney) | MTT | Cell Viability | 48 | 55.3 | 65.7 |

| LDH | Cytotoxicity | 48 | >100 | 40.2 |

2.1.2. Experimental Protocols

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of APA-40 and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

-

LDH (Lactate Dehydrogenase) Assay [2][3]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

-

Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[4][5][6][7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[4][5] The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[5][7]

2.2.1. Data Summary: Ames Test for APA-40

| Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Negative |

| With | Negative | |

| TA100 | Without | Negative |

| With | Negative | |

| TA1535 | Without | Negative |

| With | Negative | |

| TA1537 | Without | Negative |

| With | Negative |

2.2.2. Experimental Protocol: Ames Test [4][6]

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Expose the bacterial strains to various concentrations of APA-40 in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutagenesis to occur).

-

Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: Compare the number of revertant colonies in the APA-40-treated plates to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

Cardiac Safety Assessment: hERG Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[8][9] Inhibition of the hERG channel can lead to a prolonged QT interval, which increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[8] Therefore, assessing the potential of APA-40 to block the hERG channel is a critical component of preclinical safety evaluation.

2.3.1. Data Summary: hERG Channel Assay for APA-40

| Assay Method | Cell Line | IC₅₀ (µM) |

| Automated Patch Clamp | HEK293 (hERG expressing) | > 30 |

2.3.2. Experimental Protocol: Automated Patch-Clamp hERG Assay [9][10]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Electrophysiology: Utilize an automated patch-clamp system to measure hERG channel currents.

-

Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

-

Compound Application: Perfuse the cells with increasing concentrations of APA-40.

-

Current Measurement: Record the hERG tail current at each concentration.

-

Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration of APA-40 and determine the IC₅₀ value.

In Vivo Acute Toxicity Assessment

An acute oral toxicity study provides information on the adverse effects of a single, high dose of a substance.[11] The OECD provides several guidelines for conducting such studies, including the Up-and-Down Procedure (UDP) as per OECD Test Guideline 425.[11][12]

3.1. Data Summary: Acute Oral Toxicity of APA-40 (OECD 425)

| Species | Sex | Route of Administration | LD₅₀ (mg/kg) | GHS Category |

| Rat | Female | Oral | > 2000 | 5 or Unclassified |

3.2. Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [12]

-

Animal Selection: Use a single sex (typically female rats) for the study.

-

Dosing: Administer APA-40 orally to a single animal at a starting dose level.

-

Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

-

Sequential Dosing: Dose the next animal at a higher or lower dose level depending on the outcome for the previous animal (survival or death). The dose progression follows a fixed factor.

-

Endpoint: Continue the procedure until the stopping criteria are met, which typically involves a series of reversals in the outcome (e.g., survival followed by death or vice versa).

-

LD₅₀ Calculation: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Antiproliferative agents often exert their effects by modulating key signaling pathways that control cell cycle progression and apoptosis. Understanding these pathways is crucial for interpreting the mechanism of action and potential off-target effects of APA-40.

Caption: Overview of the major apoptosis signaling pathways.

Caption: Key signaling pathways involved in cell proliferation and survival.

Experimental Workflows

Caption: Workflow for the preliminary toxicity screening of APA-40.

Conclusion

The preliminary toxicity screening of this compound is a critical step in its preclinical development. The data generated from the in vitro cytotoxicity, genotoxicity, and cardiac safety assays, combined with the in vivo acute toxicity study, will provide a comprehensive initial assessment of its safety profile. A favorable outcome from this screening cascade, characterized by a high therapeutic index, lack of mutagenic potential, and a low risk of cardiotoxicity and acute systemic toxicity, would strongly support the advancement of APA-40 into more extensive preclinical and eventual clinical evaluation. This structured approach to early safety assessment is essential for de-risking the drug development process and ensuring that only the most promising and safest candidates proceed.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. benchchem.com [benchchem.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

Antiproliferative Agent-40 (APA-40): A Technical Overview of its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antiproliferative Agent-40 (APA-40) is an investigational small molecule inhibitor demonstrating potent cytostatic effects across a range of human cancer cell lines.[1][2] This document provides a comprehensive technical guide on the mechanism of action, interaction with key cellular signaling pathways, and quantitative efficacy of APA-40. Detailed experimental protocols for reproducing the cited findings are also presented. The primary mechanism of APA-40 involves the targeted inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in human cancers.[3][4][5][6]

Mechanism of Action